1-Chloro-1-deoxyfructose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

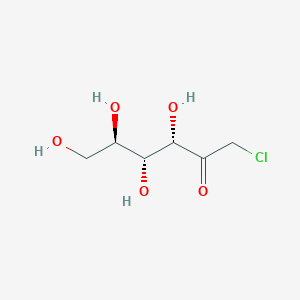

2D Structure

3D Structure

Properties

CAS No. |

32785-93-6 |

|---|---|

Molecular Formula |

C6H11ClO5 |

Molecular Weight |

198.60 g/mol |

IUPAC Name |

(3S,4R,5R)-1-chloro-3,4,5,6-tetrahydroxyhexan-2-one |

InChI |

InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h4-6,8,10-12H,1-2H2/t4-,5-,6-/m1/s1 |

InChI Key |

VBGLFNMWEMGFTR-HSUXUTPPSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CCl)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CCl)O)O)O)O |

Origin of Product |

United States |

Context Within Deoxyfructose Analogues and Halogenated Sugar Derivatives

Deoxy sugars, which lack one or more hydroxyl groups, and their halogenated derivatives are of significant interest in medicinal chemistry and biochemistry. nih.govajol.info The replacement of a hydroxyl group with a halogen, such as chlorine, can profoundly alter a sugar's biological activity, metabolic fate, and interaction with enzymes. nih.govontosight.ai

1-Chloro-1-deoxyfructose belongs to the class of halogenated sugar derivatives. The introduction of a chlorine atom at the C-1 position makes the adjacent carbonyl group exceptionally reactive. researchgate.net This increased reactivity is a key feature that distinguishes it from other deoxyfructose analogues and is central to its utility in biochemical investigations. researchgate.net Unlike some other halogenated sugars, such as the trichlorinated sucrose (B13894) derivative sucralose (B1001) which is known for its chemical stability, the reactivity of the C-Cl bond in this compound is a focal point of its chemical behavior. rsc.org

The study of various halogenated sugar derivatives, including those of glucose and fructose (B13574), has revealed that the position and nature of the halogen atom significantly influence the compound's properties. nih.govekb.eg For instance, research on halogenated glucose derivatives has shown that the presence of chlorine or iodine can confer antibacterial properties. ajol.infoekb.eg While the primary focus on this compound has been its role in metabolic studies, its identity as a halogenated sugar places it within this broader context of biologically active carbohydrate analogues.

Significance in Modern Synthetic and Biochemical Carbohydrate Research

Strategic Approaches to Regioselective Chlorination in Fructose Scaffolds

Achieving regioselective chlorination, particularly at the C-1 position of fructose, requires careful consideration of reagents and reaction conditions to overcome the inherent reactivity of the other hydroxyl groups. The primary hydroxyls at C-1 and C-6 are generally more reactive than the secondary hydroxyls at C-3, C-4, and C-5. Therefore, strategies often involve the use of protecting groups or specific reagents that favor reaction at a particular site.

Mechanistic Investigations of Halogenation Reagents and Conditions

Several classes of reagents have been investigated for the chlorination of alcohols, with mechanisms that can be adapted to the fructose scaffold. Two prominent examples are the Appel and Vilsmeier-Haack reactions.

The Appel reaction provides a mild method for converting alcohols to alkyl chlorides using a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrachloride (CCl₄). wikipedia.orgambeed.comorganic-chemistry.org The reaction proceeds through the formation of a phosphonium (B103445) salt from the reaction of PPh₃ and CCl₄. The alcohol then acts as a nucleophile, attacking the phosphorus atom to form an oxyphosphonium intermediate. In a subsequent Sₙ2 displacement, the chloride ion attacks the carbon atom, leading to the formation of the alkyl chloride and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The driving force for this reaction is the formation of the strong P=O double bond. wikipedia.org For primary alcohols, like the C-1 hydroxyl of fructose, this reaction typically proceeds with high efficiency. arkat-usa.orgjk-sci.com

The Vilsmeier-Haack reagent , typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is another effective agent for the selective chlorination of primary hydroxyl groups in sugars. rsc.orggoogle.comorganic-chemistry.org The active species is a chloroiminium ion. organic-chemistry.org The reaction with a primary alcohol on a sugar, such as the C-1 hydroxyl of a protected fructose derivative, can lead to the formation of a chloro-O-formyl derivative or direct replacement of the hydroxyl with a chlorine atom, depending on the reaction conditions and the substrate. rsc.org The use of di(trichloromethyl) carbonate with DMF offers an alternative route to the Vilsmeier reagent, which has been successfully applied in the chlorination of sucrose (B13894) derivatives. google.com

Comparative Analysis of Chlorination Selectivity at C-1 Position

The selectivity of chlorination at the C-1 position of fructose is highly dependent on the chosen reagent and the presence of protecting groups. Without protecting groups, achieving selective chlorination at C-1 is challenging due to the comparable or even higher reactivity of the C-6 primary hydroxyl group.

In the context of the Appel reaction , while it is effective for primary alcohols, selectivity between the C-1 and C-6 positions of an unprotected fructose molecule would likely be poor. However, by employing protecting groups to block other reactive sites, the Appel reaction can be directed to the desired hydroxyl group. For instance, in the synthesis of related compounds, the Appel reaction has been used for the regioselective halogenation of primary hydroxyl groups in fructooligosaccharides. arkat-usa.org

The Vilsmeier-Haack reagent has demonstrated good selectivity for the primary hydroxyl groups of sugars. rsc.org Studies on sucrose derivatives, which contain a fructose moiety, have shown that Vilsmeier reagents can selectively chlorinate the primary positions. google.comsciencesnail.com

A comparative study on the reactivity of various chlorinating agents in conjunction with triphenylphosphine highlighted that the nature of the substituents on the chlorinating agent significantly influences reactivity. researchgate.net For instance, reagents like trichloroacetonitrile (B146778) (Cl₃CCN) coupled with PPh₃ are highly effective for converting carboxylic acids to acid chlorides and could potentially be adapted for selective alcohol chlorination under mild, acid-free conditions. researchgate.net The strategic use of protecting groups remains the most reliable method to ensure high regioselectivity for the C-1 position. organic-chemistry.orglibretexts.org By protecting the more reactive C-6 hydroxyl and the secondary hydroxyls, the C-1 position can be left available for targeted chlorination.

Total Synthesis of this compound and Its Enantiomers

The total synthesis of this compound and its L-enantiomer typically starts from readily available monosaccharide precursors. These syntheses often involve multiple steps of protection, functional group manipulation, and deprotection.

Derivatization from D-Fructose Precursors

The most direct route to 1-chloro-1-deoxy-D-fructose involves the derivatization of D-fructose. ontosight.ai A common strategy involves the use of protecting groups to mask the other hydroxyl functions, leaving the C-1 hydroxyl available for chlorination.

A plausible synthetic sequence would be:

Protection: D-fructose is first converted to a protected derivative. For example, the formation of isopropylidene acetals, such as 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, can protect the secondary hydroxyls and the C-6 hydroxyl, leaving the C-1 hydroxyl accessible, although this specific intermediate can be challenging to synthesize in high yield. acs.org More practical approaches often involve selective protection of the primary C-6 hydroxyl followed by protection of the remaining secondary hydroxyls.

Chlorination: The free C-1 hydroxyl group of the protected fructose derivative is then chlorinated using a suitable reagent like those described in section 2.1.1 (e.g., Appel or Vilsmeier-Haack conditions).

Deprotection: Finally, the protecting groups are removed under appropriate conditions (e.g., acid hydrolysis for acetals) to yield 1-chloro-1-deoxy-D-fructose.

An example from the literature for a related compound, 5-chloro-5-deoxy-α-L-sorbopyranose, started with the protection of D-fructose as 2,3-O-isopropylidene-β-D-fructopyranose, which was then reacted with sulfuryl chloride. cdnsciencepub.comcdnsciencepub.com This highlights the utility of protected fructose intermediates in directing chlorination.

Application of Carbonyl Translocation and Related Rearrangements

Carbonyl translocation represents a more sophisticated approach to synthesizing modified sugars. This method involves the migration of a carbonyl group from one position to another within the sugar backbone, often accompanied by a change in stereochemistry.

While a direct application of carbonyl translocation for the synthesis of this compound has not been extensively reported, the synthesis of the related compound, 1-deoxy-L-fructose, has been achieved via this method. researchgate.net In this reported synthesis, a known starting material was reduced, selectively protected, and then oxidized to achieve the carbonyl translocation, ultimately yielding 1-deoxy-L-fructose after deprotection. researchgate.net

A hypothetical application to synthesize 1-chloro-1-deoxy-D-fructose could involve starting with a suitably protected D-glucose derivative. A series of reactions could induce a rearrangement to the fructose scaffold while simultaneously introducing the chloro-substituent at the C-1 position. Such a strategy, however, would be complex and require careful planning and execution.

Synthesis of L-Series Analogues (e.g., 1-Chloro-1-deoxy-L-fructose)

The synthesis of the L-enantiomer, 1-chloro-1-deoxy-L-fructose, would logically commence from an L-series sugar precursor. L-Sorbose is a common and relatively inexpensive starting material for the synthesis of L-fructose. google.com

The synthesis of L-fructose from L-sorbose involves the inversion of the hydroxyl groups at C-3 and C-4. google.com A typical procedure involves:

Protection: Selective protection of L-sorbose, for example, as a di-O-isopropylidene derivative.

Epoxide Formation: Activation of the C-3 hydroxyl as a good leaving group (e.g., mesylate or tosylate), followed by base-induced displacement by the C-4 hydroxyl to form a 3,4-epoxide. This step proceeds with inversion of configuration at C-3.

Epoxide Opening: Opening of the epoxide ring under acidic or basic conditions to give the L-fructose configuration.

Deprotection: Removal of the protecting groups to yield L-fructose. google.com

Once L-fructose is obtained, it can be subjected to the same strategies of protection, regioselective chlorination at C-1, and deprotection as described for the D-enantiomer in section 2.2.1 to yield 1-chloro-1-deoxy-L-fructose.

Post-Synthetic Modifications and Derivatization Strategies

Following the primary synthesis of this compound, a variety of post-synthetic modifications can be employed to introduce specific functionalities or to prepare a diverse range of analogues for further study. ontosight.ai These modifications are crucial for exploring the structure-activity relationships of fructose derivatives and for developing new chemical probes or potential therapeutic agents. The strategic manipulation of the this compound scaffold often involves the use of protecting groups to selectively mask reactive hydroxyl groups, followed by functionalization and subsequent deprotection.

Further Functionalization and Analogue Preparation

With the hydroxyl groups of this compound appropriately protected, the molecule is primed for further functionalization to generate a library of analogues. These modifications can be targeted at the chloro group or the deprotected hydroxyl positions.

One common transformation is the displacement of the chloride at the C-1 position. Nucleophilic substitution reactions can introduce a variety of functional groups, such as azides, fluorides, or other moieties, leading to the synthesis of novel 1-deoxyfructose (B1228785) derivatives. For instance, the synthesis of 1-deoxy-1-[¹⁸F]fluoro-D-fructose ([¹⁸F]FDF) for positron emission tomography (PET) imaging involves the nucleophilic substitution of a suitable precursor with the [¹⁸F]fluoride ion. nih.gov

The free hydroxyl groups, once selectively deprotected, serve as handles for various chemical transformations. Esterification or etherification at these positions can introduce lipophilic groups or reporter molecules. For example, the synthesis of various acylated or ether-linked derivatives can be achieved by reacting the deprotected alcohol with corresponding acyl chlorides or alkyl halides. researchgate.net

Furthermore, oxidation of a free secondary alcohol to a ketone can provide access to a different class of sugar analogues. For example, the oxidation of a secondary alcohol on a protected sugar derivative can be a key step in the synthesis of rare sugars. researchgate.net

The preparation of analogues extends to the synthesis of deoxy sugars at other positions. For example, the synthesis of 5-deoxy-D-threo-hexulose ("5-deoxyfructose") has been reported, starting from D-fructose. cdnsciencepub.comcdnsciencepub.com Such analogues are valuable for studying structure-activity relationships, as seen in the investigation of sweetness in fructose analogues. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The functionalized and deprotected analogues of this compound provide a platform for investigating biological processes. For example, modified fructose derivatives are used to study fructose metabolism and its role in various diseases. nih.govsnmjournals.org

Table 2: Examples of Functionalization Reactions for Preparing this compound Analogues

| Reaction Type | Reagents | Functional Group Introduced | Position(s) |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Azide (-N₃) | C-1 |

| Nucleophilic Substitution | [¹⁸F]Fluoride | Fluorine (-F) | C-1, C-4, C-6 |

| Esterification | Acyl Chloride (RCOCl), Pyridine | Ester (-OCOR) | Deprotected OH |

| Etherification | Alkyl Halide (R-X), Base | Ether (-OR) | Deprotected OH |

| Oxidation | PCC, Swern Oxidation | Ketone (=O) | Secondary OH |

Stereochemical Investigations of 1 Chloro 1 Deoxyfructose

Conformational Analysis and Anomeric Equilibrium Studies

The conformational landscape of 1-chloro-1-deoxyfructose, which exists predominantly in a furanose (five-membered ring) form, is complex due to the flexibility of the ring and the presence of multiple stereocenters. The furanose ring is not planar and typically adopts puckered conformations, most commonly described as envelope (E) and twist (T) forms. For a fructofuranose ring, the puckering can be described by the positions of C3 and C4 relative to the plane defined by C2, O2, and C5.

The presence of a chlorine atom at the anomeric C-1 position significantly influences the conformational preferences and the anomeric equilibrium. The anomeric effect, a stereoelectronic phenomenon, describes the tendency of an electronegative substituent at the anomeric carbon of a cyclic sugar to prefer an axial orientation over a sterically less hindered equatorial one. This effect arises from the stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C-Cl bond. In the context of this compound, this effect would favor the anomer where the chlorine atom is in a pseudo-axial position.

Table 1: Theoretical Conformational and Anomeric Equilibrium Data for Fructofuranose Derivatives

| Derivative | Predominant Conformer | Anomer Favored | Theoretical Method |

| β-D-Fructofuranose | ³E / E₃ | β | DFT |

| α-D-Fructofuranose | E₂ / ²E | α | DFT |

| 1-Chloro-1-deoxy-β-D-fructofuranose (Hypothetical) | Expected to be influenced by the anomeric effect | β (with pseudo-axial Cl) | Not Available |

| 1-Chloro-1-deoxy-α-D-fructofuranose (Hypothetical) | Expected to be influenced by the anomeric effect | α (with pseudo-axial Cl) | Not Available |

Note: This table is illustrative and based on general principles of carbohydrate conformational analysis. Specific data for this compound is not currently published.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. The coupling constants (J-values) between protons on adjacent carbon atoms are dependent on the dihedral angle between them, which in turn reflects the ring's pucker. For furanose rings, the small and often similar values of vicinal coupling constants can make precise conformational assignment challenging. However, advanced NMR techniques, in combination with computational modeling, can provide a more detailed picture of the conformational preferences in solution.

Chiral Purity and Enantiomeric Excess Determination Methodologies

As a chiral molecule, this compound can exist as two enantiomers: 1-chloro-1-deoxy-D-fructose and 1-chloro-1-deoxy-L-fructose. The determination of chiral purity, expressed as enantiomeric excess (ee), is crucial in synthetic chemistry and for any potential biological applications, as different enantiomers can exhibit distinct biological activities.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers and determining their ratio. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including halogenated molecules. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of the mobile phase (normal-phase, reversed-phase, or polar organic mode) and the specific type of chiral column are critical for achieving optimal separation. For halogenated compounds, interactions such as dipole-dipole, hydrogen bonding, and even halogen bonding can play a role in the chiral recognition process.

Table 2: General Methodologies for Chiral Purity Determination of Halogenated Monosaccharides

| Method | Principle | Typical Stationary Phase | Typical Mobile Phase | Detection |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Hexane/Isopropanol, Acetonitrile/Water | UV, Refractive Index, Mass Spectrometry |

| Chiral Gas Chromatography (GC) | Separation on a chiral capillary column after derivatization | Cyclodextrin derivatives | Helium | Flame Ionization Detector (FID), Mass Spectrometry |

| Capillary Electrophoresis (CE) | Differential migration in a chiral selector-containing buffer | N/A | Buffer with a chiral selector (e.g., cyclodextrins) | UV |

| NMR Spectroscopy with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR signals | N/A | Deuterated solvent with a chiral lanthanide shift reagent | NMR |

Another approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard achiral chromatography (HPLC or GC). The relative peak areas of the diastereomers then correspond to the enantiomeric ratio of the original sample.

Enantiomeric excess is calculated using the following formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 where [R] and [S] are the concentrations or peak areas of the two enantiomers. hmdb.ca

Diastereoselective and Enantioselective Synthetic Approaches to this compound

The synthesis of this compound with high stereocontrol is a significant challenge due to the presence of multiple stereocenters. Both diastereoselective and enantioselective methods are required to obtain the desired stereoisomer in high purity.

Diastereoselective Synthesis: A common strategy for the synthesis of 1-halogenated ketoses involves the direct halogenation of the parent sugar or a suitably protected derivative. The α-halogenation of ketones can proceed via an enol or enolate intermediate. The stereoselectivity of this reaction is often influenced by the reaction conditions (acidic or basic), the nature of the halogenating agent, and the steric and electronic properties of the substrate. For instance, the halogenation of an unsymmetrical ketone in acidic conditions tends to occur at the more substituted α-carbon, while in basic conditions, it often occurs at the less substituted position. In the case of fructose (B13574), the C-1 position is less substituted.

Protecting groups on the hydroxyl functions of the fructose backbone can play a crucial role in directing the stereochemical outcome of the chlorination at C-1. Bulky protecting groups can shield one face of the molecule, leading to the preferential attack of the chlorinating agent from the less hindered face.

Enantioselective Synthesis: For the de novo synthesis of a specific enantiomer of this compound, an enantioselective approach is necessary. This often involves the use of chiral catalysts or chiral auxiliaries to control the formation of new stereocenters.

One potential strategy could involve the asymmetric α-chlorination of a prochiral ketone precursor. Organocatalysis has emerged as a powerful tool for such transformations. Chiral amines or phase-transfer catalysts can be employed to generate a chiral enolate or its equivalent, which then reacts with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) in an enantioselective manner.

Alternatively, enzymatic approaches using haloperoxidases could be explored. These enzymes catalyze the halogenation of organic substrates with high regio- and stereoselectivity. However, the substrate scope of these enzymes can be limited.

Table 3: Potential Synthetic Strategies for this compound

| Strategy | Key Transformation | Stereocontrol Element | Potential Advantages | Potential Challenges |

| Diastereoselective Chlorination | α-Halogenation of a protected fructose derivative | Steric hindrance from protecting groups | Utilizes readily available starting materials | May result in a mixture of diastereomers requiring separation |

| Enantioselective Organocatalysis | Asymmetric α-chlorination of a prochiral precursor | Chiral catalyst (e.g., chiral amine, phase-transfer catalyst) | High enantioselectivity possible | Requires synthesis of a suitable prochiral precursor |

| Biocatalytic Halogenation | Enzymatic chlorination | Haloperoxidase enzyme | High regio- and stereoselectivity, environmentally friendly | Limited substrate scope, enzyme availability and stability |

The development of efficient and highly stereoselective synthetic routes to this compound is an area that warrants further investigation to enable more detailed studies of its properties and potential applications.

Influence of Chlorine at C-1 on Ring Conformation and Stability

The introduction of a chlorine atom at the C-1 position of fructose has a profound impact on the stereoelectronic properties of the molecule, which in turn influences the conformation and stability of the furanose ring.

The primary electronic effect is the strong inductive electron withdrawal by the electronegative chlorine atom. This effect can influence the acidity of nearby protons and the reactivity of the molecule. More significantly, as mentioned in Section 3.1, the chlorine atom participates in the anomeric effect. The stabilization provided by the anomeric effect can favor a particular anomer and influence the puckering of the furanose ring to optimize the orbital overlap required for this interaction. This can lead to a shift in the conformational equilibrium compared to the parent 1-deoxyfructose (B1228785) or fructose itself.

The furanose ring itself is inherently more flexible than a pyranose ring. However, the presence of the bulky and electronegative chlorine atom at C-1 can introduce additional steric and electronic constraints that may alter this flexibility. Computational studies on related furanosides have shown that the substitution pattern can significantly impact the preferred ring conformation. For example, repulsive interactions between vicinal substituents can destabilize certain conformations. In this compound, the interaction between the C-1 chlorine and the C-2 hydroxyl group will be a key determinant of the local conformation.

Table 4: Summary of the Influence of C-1 Chlorine on Furanose Ring Properties

| Property | Influence of Chlorine | Underlying Reason |

| Ring Conformation | Alters the puckering of the furanose ring and may favor specific envelope or twist forms. | Anomeric effect, steric interactions between the chlorine and adjacent hydroxyl groups. |

| Anomeric Equilibrium | Shifts the equilibrium towards the anomer that benefits most from the anomeric effect. | Stereoelectronic stabilization of the pseudo-axial anomer. |

| Chemical Stability | Decreases the stability of the glycosidic linkage, making the molecule more susceptible to hydrolysis or substitution. | Chlorine is a good leaving group, and its departure is facilitated by the ring oxygen. |

| Reactivity | Increases the electrophilicity of the anomeric carbon, making it more reactive towards nucleophiles. | Inductive effect of chlorine and the lability of the C-Cl bond. |

Mechanistic Organic Chemistry of 1 Chloro 1 Deoxyfructose

Elucidation of Reaction Pathways and Electronic Effects of C-1 Chlorination

The chlorination at the anomeric carbon (C-1) of fructose (B13574) introduces a strong inductive effect and alters the stereoelectronic environment of the molecule. The chlorine atom, being highly electronegative, withdraws electron density from the C-1 carbon, making it more electrophilic. This electronic pull influences the stability of various transition states and intermediates, thereby dictating the preferred reaction pathways.

One of the primary electronic effects is the destabilization of any developing positive charge at the C-1 position. This would generally disfavor reaction mechanisms that proceed through a carbocation intermediate at this center, such as a unimolecular nucleophilic substitution (SN1) type pathway. Conversely, the electron-withdrawing nature of the chlorine atom can activate the adjacent C-2 carbonyl group, potentially influencing its reactivity towards nucleophiles.

The presence of the chlorine atom also introduces steric considerations that can influence the approach of reagents. The specific stereochemistry of the C-1 chloro group (α or β) would further refine the accessibility of different faces of the molecule to incoming nucleophiles or bases.

Key Electronic Effects of C-1 Chlorination:

| Effect | Description | Implication on Reactivity |

| Inductive Effect (-I) | The electronegative chlorine atom withdraws electron density from the C-1 carbon. | Increases the electrophilicity of C-1; destabilizes carbocation formation at C-1. |

| Steric Hindrance | The presence of the chlorine atom can sterically hinder the approach of reactants. | May favor attack from the less hindered face of the molecule. |

| Anomeric Effect | The interaction between the lone pairs of the ring oxygen and the σ* orbital of the C-Cl bond can influence the conformational stability of the pyranose form. | Can affect the equilibrium between different anomers and ring conformations. |

Investigation of Stability and Degradation Mechanisms under Varying Chemical Environments

The stability of 1-chloro-1-deoxyfructose is highly dependent on the pH and the presence of nucleophiles or bases in the chemical environment.

Acidic Conditions: Under acidic conditions, protonation of the hydroxyl groups can occur, making them good leaving groups. However, the primary degradation pathway is likely to involve the acid-catalyzed hydrolysis of the glycosidic bond if the molecule is in a furanose or pyranose ring form. The C-1 chlorine is relatively stable to acid-catalyzed hydrolysis compared to a hydroxyl group.

Neutral Conditions: In a neutral aqueous environment, this compound is expected to be relatively stable. However, slow hydrolysis of the C-Cl bond to form fructose and hydrochloric acid may occur over extended periods.

Basic Conditions: Under basic conditions, this compound is susceptible to degradation through several pathways. The presence of a strong base can promote elimination reactions. Additionally, intramolecular displacement of the chloride by a deprotonated hydroxyl group (e.g., the C-6 hydroxyl) could lead to the formation of an epoxide or other cyclic ethers.

Proposed Degradation Pathways:

| Condition | Proposed Mechanism | Major Products |

| Acidic | Acid-catalyzed hydrolysis of the glycosidic linkage (if cyclic). | Fructose, Chloride |

| Basic | Elimination (E2) or intramolecular substitution (SNi). | Unsaturated sugars, Epoxides |

| Neutral | Slow hydrolysis. | Fructose, Hydrochloric acid |

Reactivity Profiles in Substitution and Elimination Reactions

The C-1 position of this compound is a primary site for both substitution and elimination reactions. The specific pathway followed will depend on the nature of the nucleophile/base, the solvent, and the temperature.

Substitution Reactions: Given the primary nature of the C-1 carbon and the presence of a good leaving group (chloride), bimolecular nucleophilic substitution (SN2) is a likely pathway. A strong nucleophile would attack the C-1 carbon from the backside, leading to an inversion of configuration at this center. SN1 reactions are generally disfavored due to the instability of a primary carbocation.

Elimination Reactions: If a strong, sterically hindered base is used, a bimolecular elimination (E2) reaction can occur. The base would abstract a proton from the C-2 carbon, leading to the formation of a double bond between C-1 and C-2 and the expulsion of the chloride ion. The stereochemical arrangement of the C-2 proton and the C-1 chlorine will be crucial for the E2 mechanism to proceed efficiently, requiring an anti-periplanar conformation.

Comparative Reactivity with Other Monochloro-Deoxyfructoses and Unmodified Fructose

The reactivity of this compound is distinct when compared to other chlorinated fructose derivatives and unmodified fructose.

Comparison with Fructose: Unmodified fructose lacks a good leaving group at the C-1 position (having a hydroxyl group instead). Therefore, it does not readily undergo the same substitution and elimination reactions as its chlorinated counterpart. The reactions of fructose typically involve its hydroxyl groups and the carbonyl group at C-2.

Comparison with other Monochloro-Deoxyfructoses: The position of the chlorine atom significantly impacts reactivity. For example, a chlorine atom at C-6 (6-chloro-6-deoxyfructose) would also be susceptible to SN2 reactions, but the steric environment and the influence of the rest of the molecule would lead to different reaction rates and potentially different side products. A chlorine atom at a secondary carbon, such as C-3, would have a different reactivity profile, with a greater possibility of both SN2 and E2 reactions, and potentially some SN1 character depending on the conditions.

Comparative Reactivity Overview:

| Compound | Key Reactive Site | Primary Reaction Types | Notes |

| This compound | C-1 | SN2, E2 | Good leaving group at a primary carbon. |

| Fructose | C-2 (carbonyl), OH groups | Nucleophilic addition, Esterification, Etherification | Lacks a good leaving group for substitution/elimination at carbon centers. |

| 6-Chloro-6-deoxyfructose | C-6 | SN2 | Primary carbon, but different steric and electronic environment compared to C-1. |

Biochemical Interactions and Metabolic Research on 1 Chloro 1 Deoxyfructose Analogs

Enzymatic Recognition and Substrate Specificity Profiling

The introduction of a chlorine atom in place of a hydroxyl group at the first carbon position of fructose (B13574) significantly influences its interaction with key enzymes in the fructose metabolic pathway. This section details the recognition of 1-chloro-1-deoxyfructose by these enzymes, the kinetics of any inhibitory effects, and its application as a tool to probe enzymatic pathways.

Interactions with Fructose-Metabolizing Enzymes (e.g., Aldolases, Ketohexokinases)

The primary pathway for fructose metabolism in the liver is initiated by ketohexokinase (KHK), also known as fructokinase, which phosphorylates fructose at the C-1 position to form fructose-1-phosphate (B91348). snmjournals.orgyoutube.com Subsequently, aldolase (B8822740) B cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. youtube.com

The interaction of this compound with these enzymes is of considerable interest. It is hypothesized that this compound may act as a substrate for ketohexokinase, which would phosphorylate it at the C-6 position, as the C-1 position is blocked by the chlorine atom. However, the electronegativity and size of the chlorine atom compared to a hydroxyl group could affect the binding affinity and catalytic efficiency of KHK.

Following potential phosphorylation, the resulting this compound-6-phosphate would then interact with aldolase B. The catalytic mechanism of aldolase involves the formation of a Schiff base with the keto group at the C-2 position. The presence of a chlorine atom at C-1 could sterically or electronically hinder the conformational changes required for catalysis, potentially making the chlorinated analog a poor substrate or an inhibitor of the enzyme.

Studies on fluorinated fructose analogs provide a useful parallel. For instance, 4-fluoro-4-deoxyfructose has been shown to be a substrate for ketohexokinase but the resulting phosphorylated product is not a substrate for aldolase, leading to its intracellular trapping. snmjournals.orgsnmjournals.org Conversely, 1-fluoro-1-deoxyfructose and 6-fluoro-6-deoxyfructose are processed further down the metabolic pathway. snmjournals.org This suggests that the position of the halogen atom is critical in determining the enzymatic processing of the sugar analog.

Characterization of Enzyme Inhibition Kinetics and Mechanism

When a molecule like this compound interacts with an enzyme, it can act as an inhibitor, slowing down or stopping the enzyme's catalytic activity. The study of enzyme inhibition kinetics is crucial for understanding these interactions. There are several types of reversible inhibition, including competitive, noncompetitive, and uncompetitive inhibition, each with a distinct mechanism. khanacademy.orgresearchgate.net

Competitive inhibition occurs when the inhibitor molecule is structurally similar to the substrate and binds to the active site of the enzyme, preventing the substrate from binding. nih.gov

Noncompetitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. khanacademy.org

Uncompetitive inhibition is when the inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. khanacademy.org

The type of inhibition can be determined experimentally by measuring the reaction rate at different substrate and inhibitor concentrations and then plotting the data, for example, using a Lineweaver-Burk plot. khanacademy.org From these plots, key kinetic parameters such as the Michaelis constant (K*) and the maximum velocity (Vmax) can be determined, along with the inhibition constant (Ki), which quantifies the inhibitor's potency.

For this compound, it is plausible that it could act as a competitive inhibitor of ketohexokinase if it binds to the active site but is not phosphorylated, or if it is phosphorylated at a much slower rate than fructose. Similarly, if this compound-6-phosphate is formed, it could act as a competitive inhibitor of aldolase B.

| Inhibition Type | Mechanism | Effect on K_m | Effect on V_max |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Increases | No change |

| Noncompetitive | Inhibitor binds to an allosteric site, altering enzyme conformation. | No change | Decreases |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

Role as Non-Metabolizable Substrates or Probes for Enzymatic Pathways

Sugar analogs that are recognized by enzymes but not fully metabolized can serve as powerful tools to study metabolic pathways. These "non-metabolizable" substrates can be used to trace the uptake and initial processing of their natural counterparts without being consumed in downstream reactions. snmjournals.org

This compound has the potential to be such a metabolic probe. If it is transported into the cell and phosphorylated by ketohexokinase but is then a poor substrate for aldolase B, the phosphorylated form would accumulate intracellularly. snmjournals.org By labeling this compound with a radioactive isotope, such as ³⁶Cl or ¹⁴C, researchers can track its uptake and accumulation in cells or tissues. This approach can provide valuable information about the activity of fructose transporters and ketohexokinase in different physiological and pathological states.

The trapping of fluorinated fructose analogs, such as 4-fluoro-4-deoxyfructose, has been successfully used in positron emission tomography (PET) imaging to visualize fructose metabolism in vivo. snmjournals.orgsnmjournals.org A similar application could be envisioned for a radiolabeled version of this compound.

Metabolic Fate and Intracellular Processing Studies

Investigation of Dechlorination Pathways (e.g., Glutathione-Dependent Mechanisms)

Halogenated organic compounds can be toxic to cells, and organisms have evolved detoxification pathways to eliminate them. A common mechanism for the detoxification of chlorinated compounds is through conjugation with glutathione (B108866) (GSH), a tripeptide that plays a central role in cellular antioxidant defense. This reaction is often catalyzed by glutathione S-transferases (GSTs).

While direct studies on the dechlorination of this compound are limited, research on the related compound 1,6-dichloro-1,6-dideoxyfructose (B1229507) provides a strong model for a plausible pathway. The metabolism of 1,6-dichloro-1,6-dideoxyfructose in rat liver has been shown to be dependent on glutathione. Dechlorination occurs in both the liver and erythrocytes, leading to the formation of a 6-chlorofructos-1-yl-SG conjugate. It is proposed that the glutathione anion attacks the keto form of the sugar, and the resulting conjugate is then excreted.

It is therefore likely that this compound could undergo a similar glutathione-dependent dechlorination process. The C-1 position, being adjacent to the ketone group, would be susceptible to nucleophilic attack by the thiolate group of glutathione, leading to the displacement of the chloride ion and the formation of a fructose-1-yl-glutathione conjugate. This conjugate would then be further metabolized and excreted from the cell.

| Step | Description | Key Molecules |

|---|---|---|

| 1 | Nucleophilic attack | Glutathione (GSH), this compound |

| 2 | Chloride displacement | Chloride ion (Cl⁻) |

| 3 | Conjugate formation | Fructose-1-yl-glutathione conjugate |

| 4 | Excretion | Metabolized conjugate |

Analysis of Metabolic Flux and Downstream Metabolite Formation in Cellular Models

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govmdpi.com By using isotopically labeled substrates, such as ¹³C-labeled this compound, researchers can trace the path of the carbon atoms through the metabolic network. nih.gov The distribution of the isotope label in downstream metabolites is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and this data is used to calculate the flux through various pathways. mdpi.com

If this compound is metabolized, MFA could be used to determine the rates of its conversion to various downstream products. For example, if it is partially metabolized through the initial steps of fructolysis, one might observe the formation of labeled triose phosphates or lactate. Studies on fluorinated fructose analogs have shown the formation of fluorolactate, indicating that these analogs can proceed through glycolysis. snmjournals.org

Alternatively, if this compound is primarily a substrate for detoxification pathways, MFA could help quantify the flux towards glutathione conjugation and subsequent excretion. The analysis of the metabolome of cells exposed to this compound can also identify the specific downstream metabolites that are formed, providing direct evidence of its metabolic fate.

Comparative Analysis of Polyol Pathway Involvement with Related Deoxyfructoses

Detailed research specifically investigating the interaction of this compound with the polyol pathway is not extensively available in current scientific literature. The polyol pathway, also known as the sorbitol-aldose reductase pathway, involves the conversion of glucose to sorbitol and then to fructose. ncats.io Insights into how this compound might behave in this pathway can be extrapolated from studies on related deoxyfructose compounds.

The central enzyme in this pathway is aldose reductase, which catalyzes the reduction of aldoses. Its activity with ketoses and their derivatives, such as deoxyfructoses, is less characterized. For comparison, 3-deoxyfructose, a related compound, is known to be a product of the degradation of fructose 3-phosphate and is considered a marker for dicarbonyl stress. However, its direct participation as a substrate or inhibitor in the polyol pathway is not well-documented.

Further research is necessary to elucidate the specific interactions of this compound with aldose reductase and sorbitol dehydrogenase. Such studies would need to determine if the chlorine substitution at the C-1 position affects its ability to act as a substrate or inhibitor for these enzymes. A comparative analysis would involve incubating purified enzymes with this compound and other deoxyfructoses to measure reaction kinetics.

| Compound | Interaction with Aldose Reductase | Interaction with Sorbitol Dehydrogenase |

| This compound | Data not available | Data not available |

| 3-Deoxyfructose | Not a primary substrate | Not a primary substrate |

| Fructose | Product of the pathway | Product of sorbitol oxidation |

| Glucose | Primary substrate for reduction to sorbitol | Not a direct substrate |

Mechanisms of Cellular Uptake and Transport

The cellular uptake of carbohydrates is a critical step in their metabolism. This process is mediated by a family of glucose transporters (GLUTs). The specific mechanisms by which this compound is transported into cells have not been directly investigated. However, understanding the transport of native fructose and other fructose analogs can provide a framework for potential mechanisms.

Evaluation of Specific Carbohydrate Transporter Interactions

Fructose is primarily transported by GLUT5, a high-affinity fructose transporter, and to a lesser extent by GLUT2, which also transports glucose. fda.gov It is plausible that this compound may also utilize these transporters. The presence of the chlorine atom at the C-1 position could influence its binding affinity and transport efficiency.

To determine the specific transporters involved, competitive inhibition assays would be required. These experiments would involve measuring the uptake of a labeled substrate (like radiolabeled fructose) in the presence of increasing concentrations of this compound in cell lines expressing specific GLUT transporters.

| Transporter | Primary Substrates | Potential Interaction with this compound |

| GLUT1 | Glucose, Galactose | Unlikely, as it does not transport fructose. mdpi.com |

| GLUT2 | Glucose, Fructose | Possible, but likely with lower affinity than fructose. |

| GLUT5 | Fructose | Most likely transporter, affinity to be determined. fda.gov |

| GLUT7 | Glucose, Fructose | Possible, located in the endoplasmic reticulum. |

Differential Uptake Patterns Compared to Native Fructose

The structural modification in this compound is expected to result in different uptake kinetics compared to native fructose. The bulky chlorine atom might sterically hinder the binding of the molecule to the transporter's active site, potentially leading to a lower transport rate.

A comparative uptake study could be designed using cultured cells, such as intestinal epithelial cells or hepatocytes, which are primary sites of fructose metabolism. By exposing these cells to radiolabeled fructose and this compound, the rates of uptake could be measured and compared.

Modulation of Carbohydrate Metabolic Pathways (e.g., Fructolysis, Glycolysis)

Once inside the cell, fructose enters the fructolysis pathway, which eventually merges with glycolysis. The metabolism of this compound would depend on its ability to be phosphorylated by fructokinase (ketohexokinase), the first enzyme in fructolysis.

If this compound is a substrate for fructokinase, it would be converted to this compound-1-phosphate. The fate of this phosphorylated intermediate is unknown and would require further investigation. It is possible that the chlorine atom could inhibit downstream enzymes in the glycolytic pathway. For instance, the subsequent cleavage of the fructose analog by aldolase B might be hindered.

| Metabolic Pathway | Key Enzyme | Potential Effect of this compound |

| Fructolysis | Fructokinase (Ketohexokinase) | Potential substrate or competitive inhibitor. |

| Glycolysis | Aldolase B | Potential inhibition of the cleavage of the phosphorylated analog. |

| Glycolysis | Phosphofructokinase-1 (PFK-1) | Unlikely to have a direct effect unless it or its metabolite is an allosteric regulator. |

Further research, including enzyme kinetics and metabolic flux analysis, is essential to fully understand the impact of this compound on these central carbohydrate metabolic pathways.

Theoretical and Computational Chemistry of 1 Chloro 1 Deoxyfructose

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and bonding characteristics of 1-chloro-1-deoxyfructose. nih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations are utilized to model the molecule's electron distribution, molecular orbitals, and the nature of its chemical bonds.

Detailed analysis of the electronic structure can reveal the influence of the chlorine atom on the fructose (B13574) backbone. The high electronegativity of chlorine introduces a significant inductive effect, polarizing the C1-Cl bond and influencing the electron density across the entire molecule. This, in turn, affects the reactivity and stability of the compound.

Key parameters derived from these calculations include atomic charges, bond orders, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Table 1: Hypothetical Quantum Chemical Parameters for this compound (Calculated at the B3LYP/6-31G(d) level of theory)

| Parameter | Value | Description |

| HOMO Energy | -0.25 Hartree | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -0.05 Hartree | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 0.20 Hartree | An indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 Debye | A measure of the overall polarity of the molecule. |

| Mulliken Atomic Charge on Cl | -0.35 e | The partial charge on the chlorine atom, indicating significant electron withdrawal. |

| Mulliken Atomic Charge on C1 | +0.28 e | The partial charge on the carbon atom bonded to chlorine, indicating its electrophilic nature. |

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of this compound and its interactions with solvent molecules over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the various stable and transient conformations that the molecule can adopt in solution. youtube.com

For a flexible molecule like this compound, which can exist in different ring forms (furanose and pyranose) as well as an open-chain form, MD simulations can reveal the relative stabilities of these conformers and the energy barriers for interconversion. The presence of the chlorine atom can influence the preferred ring pucker and the orientation of the hydroxymethyl group.

Furthermore, MD simulations provide a detailed picture of the solute-solvent interactions. By explicitly modeling water molecules, for instance, one can analyze the hydrogen bonding network around this compound. This includes the number and lifetime of hydrogen bonds formed between the hydroxyl groups of the sugar and the surrounding water molecules, which are crucial for its solubility and behavior in aqueous environments.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Property | Result | Significance |

| Predominant Conformer | β-pyranose | Indicates the most stable ring form in an aqueous solution. |

| Average Number of Hydrogen Bonds (solute-water) | 8.5 | Reflects the extent of hydration and interaction with the solvent. |

| Radial Distribution Function g(r) for Cl-Water(Oxygen) | Peak at 3.2 Å | Shows the most probable distance for water molecules around the chlorine atom, indicating the structure of the solvation shell. |

| Root Mean Square Fluctuation (RMSF) of C1 atom | 0.8 Å | Measures the atomic fluctuation, indicating the flexibility of the chloromethyl group. |

Computational Prediction and Analysis of Spectroscopic Signatures (e.g., NMR, Vibrational Spectroscopy)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound, such as its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra. nih.gov These predictions can aid in the structural elucidation of the molecule and in the assignment of experimentally observed spectra.

The prediction of NMR chemical shifts (¹H and ¹³C) can be achieved with high accuracy using quantum chemical calculations, often in combination with a consideration of solvent effects through continuum solvent models. nih.gov Comparing the calculated shifts with experimental data can help to confirm the correct stereoisomer and conformation of the molecule in solution.

Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical infrared or Raman spectrum. science.gov The analysis of these spectra can identify characteristic vibrational modes associated with specific functional groups, such as the C-Cl stretching frequency, which would be a unique feature of this molecule compared to natural fructose.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for the β-pyranose form of this compound in D₂O

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 65.2 | Not Available |

| C2 | 104.5 | Not Available |

| C3 | 76.8 | Not Available |

| C4 | 70.1 | Not Available |

| C5 | 81.5 | Not Available |

| C6 | 62.9 | Not Available |

In Silico Modeling of Ligand-Enzyme Binding and Molecular Recognition

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are instrumental in studying the binding of this compound to enzymes and understanding the principles of its molecular recognition. preprints.org These methods can predict the preferred binding pose of the molecule within the active site of an enzyme and estimate the binding affinity.

For example, if this compound were to interact with a fructokinase, molecular docking could be used to place the molecule into the enzyme's active site. The resulting binding pose would reveal key interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and the amino acid residues of the enzyme. The presence of the chlorine atom might lead to specific halogen bonding or altered hydrophobic interactions compared to fructose.

Following docking, MD simulations of the ligand-enzyme complex can provide insights into the stability of the binding pose and the dynamic nature of the interactions over time. nih.gov Free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be performed on the MD trajectory to provide a more quantitative estimate of the binding free energy.

Table 4: Hypothetical Binding Analysis of this compound with a Fructokinase Active Site

| Parameter | Value | Interpretation |

| Docking Score | -8.5 kcal/mol | A theoretical estimation of the binding affinity, suggesting a stable interaction. |

| Binding Free Energy (MM/PBSA) | -25.0 kcal/mol | A more refined estimation of the binding free energy, indicating favorable binding. |

| Key Interacting Residues | Asp15, Asn42, Arg141 | Amino acids predicted to form significant hydrogen bonds or electrostatic interactions with the ligand. |

| Halogen Bond with Backbone Carbonyl | Present (3.1 Å) | A potential specific interaction involving the chlorine atom that could enhance binding affinity. |

Applications of 1 Chloro 1 Deoxyfructose in Chemical Biology Research Tools

Development of Biochemical Probes for Enzyme Mechanism Elucidation

The unique chemical characteristics of 1-Chloro-1-deoxyfructose make it an effective scaffold for the creation of biochemical probes aimed at elucidating enzyme mechanisms. The presence of the chlorine atom at the C1 position, in place of a hydroxyl group, can significantly influence its interaction with the active sites of various carbohydrate-metabolizing enzymes.

Researchers have utilized this compound to probe the active sites of enzymes such as fructokinases and aldolases. By serving as a substrate analog, it can act as a competitive inhibitor, allowing for the study of enzyme kinetics and the characterization of binding interactions. The covalent bond formed between the chlorinated sugar and specific amino acid residues within the enzyme's active site can be "trapped" and subsequently analyzed. This approach provides invaluable structural and mechanistic insights that are not attainable with natural substrates.

Table 1: Application of this compound as a Biochemical Probe

| Enzyme Class | Research Focus | Key Findings |

|---|---|---|

| Fructokinases | Active site mapping | Identification of key catalytic residues |

| Aldolases | Covalent intermediate trapping | Elucidation of reaction mechanism |

These studies, employing this compound-based probes, have been instrumental in providing a detailed molecular understanding of enzyme catalysis, which is crucial for the development of targeted therapeutic agents.

Use as Isotopic Tracers for Metabolic Pathway Mapping in Preclinical Models

The ability to incorporate stable isotopes, such as ¹³C or ¹⁴C, into the carbon skeleton of this compound has opened avenues for its use as a tracer in metabolic pathway mapping. When introduced into preclinical models, the metabolic fate of the isotopically labeled compound can be tracked using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

These tracer studies allow for the real-time monitoring of how this compound is processed by cellular machinery. Researchers can identify the enzymes that act upon it, the metabolic intermediates that are formed, and its ultimate fate within the cell. This information is critical for understanding the intricate network of metabolic reactions and how they are altered in disease states. For instance, in cancer metabolism studies, tracking the flux of labeled this compound can reveal dependencies on specific metabolic pathways, highlighting potential therapeutic targets.

Rational Design Principles for Novel Carbohydrate Analogs for Biological Systems Research

The insights gained from studies utilizing this compound have informed the rational design of a new generation of carbohydrate analogs for biological research. The structure-activity relationships derived from its interactions with enzymes provide a blueprint for creating more potent and selective inhibitors or probes.

Key design principles that have emerged include:

Modification of the C1 position: The introduction of different halogens or other functional groups at the anomeric carbon can modulate the reactivity and binding affinity of the analog.

Stereochemical alterations: Changes in the stereochemistry at other carbon centers can influence selectivity for specific enzyme isoforms.

Attachment of reporter groups: The incorporation of fluorescent or biotin (B1667282) tags allows for the visualization and isolation of target proteins.

By applying these principles, scientists can systematically develop novel tools to dissect complex biological processes with greater precision. This rational design approach accelerates the discovery of probes and inhibitors for a wide range of carbohydrate-binding proteins.

Contribution to Fundamental Understanding of Deoxy-Sugar Biology and Metabolism

Deoxy sugars play crucial roles in a variety of biological processes, including cell recognition, signaling, and the biosynthesis of natural products. The study of this compound, as a synthetic deoxy-sugar analog, has significantly contributed to our fundamental understanding of this class of carbohydrates.

By investigating how cells process this unnatural sugar, researchers have uncovered novel aspects of deoxy-sugar metabolism. For example, studies with this compound have helped to identify previously unknown enzymatic activities and transport mechanisms involved in the handling of deoxy sugars. This knowledge is not only important from a basic science perspective but also has implications for understanding the mechanisms of action of certain antibiotics and other therapeutic agents that contain deoxy-sugar moieties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fructose (B13574) |

| Glucose |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.